molecular formula C10H13FO B035819 2-Fluoro-1-isopropyl-4-methoxybenzene CAS No. 1262414-96-9

2-Fluoro-1-isopropyl-4-methoxybenzene

Cat. No.: B035819
CAS No.: 1262414-96-9
M. Wt: 168.21 g/mol
InChI Key: NMJIACNUHDGPOP-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropyl-4-methoxybenzene (CAS 1262414-96-9) is a fluorinated aromatic ether compound of significant interest in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile and key intermediate in the development of various bioactive molecules. Research Applications and Value Its specific molecular structure, featuring fluorine and methoxy substituents on the benzene ring, makes it a valuable scaffold for studying structure-activity relationships (SAR) in medicinal chemistry and drug design. The compound is notably employed in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for the treatment of atherosclerosis, highlighting its importance in cardiovascular drug discovery . Beyond pharmaceuticals, this intermediate is also utilized in the synthesis of agrochemicals and can be used to modify the properties of polymers and other advanced materials . Handling and Storage To maintain stability and purity, this product should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-4-methoxy-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIACNUHDGPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609048
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-96-9
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Hydroxyl Group

A critical precursor in the synthesis is 3-fluorophenol, where the hydroxyl group is protected to prevent undesired side reactions. In a representative procedure:

  • Reagents : 3-Fluorophenol, potassium carbonate, 2-bromopropane.

  • Solvent : Acetonitrile, acetone, or tetrahydrofuran (THF).

  • Conditions : Heating at reflux for 6–12 hours.

This step yields 1-fluoro-3-isopropoxybenzene , confirmed by 1H NMR^1 \text{H NMR} (δ 7.1 ppm, t, 1H; δ 6.63 ppm, dd, 1H). The isopropyl group serves as a temporary protecting group, which is later modified or retained depending on the target molecule.

Bromination

Electrophilic bromination introduces a bromine atom at the ortho position relative to the fluorine substituent:

  • Reagents : Dibromohydantoin (DBH).

  • Conditions : Reaction in dichloromethane at 10°C.

The product, 1-bromo-2-fluoro-4-isopropoxybenzene , is isolated in 81.3% yield with 98.1% purity (HPLC). Key spectral data include 1H NMR^1 \text{H NMR} resonances at δ 7.44–7.32 (m, 1H) and δ 4.46–4.42 (m, 1H).

Grignard Exchange and Aldehyde Formation

A Grignard reagent facilitates the introduction of a formyl group:

  • Reagents : Isopropyl magnesium chloride, dimethylformamide (DMF).

  • Conditions : Reaction in THF at -15°C to 0°C.

This step generates 2-fluoro-4-isopropoxybenzaldehyde with 91.2% purity (HPLC). The aldehyde functionality is pivotal for subsequent modifications, though further steps are required to achieve the target methoxy group.

Deprotection and Final Product

Removal of the isopropyl protecting group is achieved via boron trichloride-mediated deprotection, yielding 2-fluoro-4-hydroxybenzaldehyde . To convert this intermediate into this compound, additional steps such as methylation of the hydroxyl group or reductive alkylation may be employed, though specific protocols require further optimization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Bromination SolventDichloromethane81.3% → 88%
Grignard Temperature-15°C to 0°CPrevents side reactions

Catalytic Efficiency

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitations
Friedel-CraftsHigh regioselectivityRequires harsh conditions (AlCl₃)
Grignard ExchangeMild conditions, scalableSensitivity to moisture
Halogen ExchangeDirect fluorine introductionLow yields in polar solvents

Characterization and Quality Control

Critical analytical data for intermediates include:

  • 1-Fluoro-3-isopropoxybenzene : 1H NMR^1 \text{H NMR} (CDCl₃): δ 7.1 (t, 1H), 6.63 (dd, 1H), 1.33 (d, 6H).

  • 1-Bromo-2-fluoro-4-isopropoxybenzene : HPLC purity >98%.

Challenges and Limitations

  • Regioselectivity : Competing substitution patterns during electrophilic reactions.

  • Functional Group Compatibility : Methoxy groups may deactivate the ring, necessitating protective strategies .

Chemical Reactions Analysis

2-Fluoro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-1-isopropyl-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropyl-4-methoxybenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The isopropyl and methoxy groups can affect the compound’s hydrophobicity and electronic properties, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (S-45)

Derived from 2-fluoro-1-isopropyl-4-methoxybenzene via iodination using Ag₂SO₄ and I₂ in MeOH, S-45 introduces an iodine atom at the para position relative to the methoxy group . Key differences include:

Property This compound S-45
Substituents F (position 2), isopropyl (position 1) I (position 4), F (position 2), isopropyl (position 2)
Synthesis Hydrogenation (Pd/C, H₂) Iodination (Ag₂SO₄, I₂)
Yield 91% Not reported
Reactivity Electron-withdrawing F enhances stability Iodine acts as a leaving group, enabling cross-coupling reactions

The iodine in S-45 enhances its utility in Suzuki-Miyaura or Ullmann-type couplings, whereas the fluorine in the parent compound stabilizes the aromatic ring against electrophilic attack .

Methoxy-Substituted Triazine Herbicides

Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a methoxy group but differ in core structure and application .

Property This compound Metsulfuron Methyl Ester
Core Structure Benzene ring 1,3,5-Triazine ring
Functional Groups F, isopropyl, methoxy Methoxy, sulfonylurea
Application Synthetic intermediate Herbicide

The triazine derivatives leverage the methoxy group for herbicidal activity, whereas the target compound’s fluorine and isopropyl groups make it more suited for pharmaceutical or materials chemistry intermediates.

Biological Activity

Overview

2-Fluoro-1-isopropyl-4-methoxybenzene, with the molecular formula C10H13FO, is an organic compound characterized by a fluorine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Friedel-Crafts Alkylation : Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Nucleophilic Substitution : The methoxy group is introduced using methanol and a suitable base.
  • Halogen Exchange : The fluorine atom is typically introduced through reactions with fluorinating agents like hydrogen fluoride.

The biological activity of this compound can be attributed to its interaction with various molecular targets, influenced by its unique substituents:

  • Fluorine Atom : Participates in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to enzymes and receptors.
  • Isopropyl Group : Modulates hydrophobicity and steric effects, impacting the compound's overall biological profile.
  • Methoxy Group : Affects electronic properties, further influencing interactions with biomolecules.

Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes findings related to the antiproliferative activity of related compounds:

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231 (TNBC)TBD
4-Methoxyphenyl-substituted TASINVarious Cancer Cells0.126
3-Methoxyphenyl analogMCF7TBD

Note: Specific IC50 values for this compound are yet to be determined (TBD) in available literature.

Enzyme Interaction Studies

The compound has also been investigated for its role in enzyme-substrate interactions. It serves as a probe in biochemical assays, providing insights into enzyme kinetics and mechanisms. The unique substituents allow it to engage with active sites of various enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Case Study 1: Antiproliferative Activity

In a study focusing on the structure-activity relationship (SAR) of arylsulfonamides, it was noted that modifications similar to those found in this compound could enhance potency against cancer cells. The introduction of electron-withdrawing groups significantly affected the antiproliferative activity, indicating that similar strategies could be employed for optimizing this compound's efficacy .

Case Study 2: Enzyme Inhibition

Another study highlighted the potential of fluorinated compounds in inhibiting specific enzymes involved in cancer progression. Compounds structurally related to this compound exhibited varying degrees of inhibition against matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-1-isopropyl-4-methoxybenzene, and what key reaction conditions influence yield and purity?

Q. How should researchers handle this compound to ensure safety during experiments?

  • Methodological Answer : Use fume hoods and closed systems to prevent inhalation (Category 4 acute toxicity). Wear nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization. Store in airtight containers under nitrogen at 2–8°C to mitigate degradation. Firefighting requires CO₂ or dry chemical powder; water jets are unsuitable due to toxic fume risks .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR will show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and methoxy protons (δ 3.8 ppm, singlet). <sup>19</sup>F NMR detects the fluorine atom at δ -110 to -120 ppm.
  • MS : ESI-MS in positive ion mode should display [M+H]<sup>+</sup> at m/z 182.2 (calculated).
  • IR : Stretching vibrations for C-F (~1200 cm⁻¹) and aromatic C-O (1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligand effects (bulky ligands reduce side reactions), or solvent polarity. Systematically vary parameters using Design of Experiments (DoE):

Screen ligands (XPhos, SPhos) at 2–5 mol%.

Test solvents (toluene, THF) for optimal dielectric constant.

Monitor reaction progress via TLC or in-situ IR.
Reproduce literature protocols with strict anhydrous conditions and inert atmospheres. Discrepancies >10% warrant verification of starting material purity (HPLC) and catalyst activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-isopropyl-4-methoxybenzene
Reactant of Route 2
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